Sulfo-Cyanine7 amine

Übersicht

Beschreibung

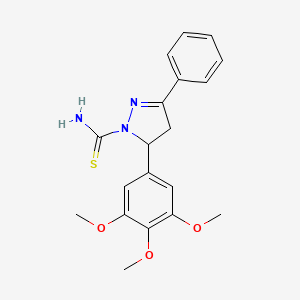

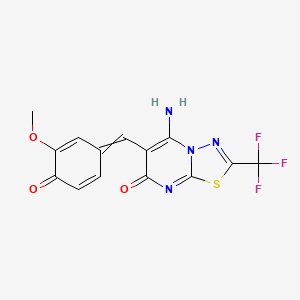

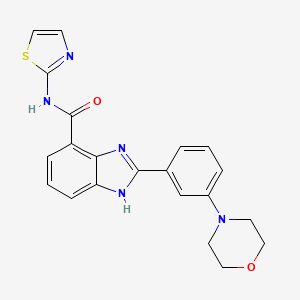

Sulfo-Cyanine7 amine is a water-soluble near-infrared dye . It is an amine-reactive succinimide ester . This fluorescent dye is especially useful for Near Infrared (NIR) imaging . It appears as a dark green powder .

Synthesis Analysis

The synthesis of Sulfo-Cyanine7 amine involves the reaction with electrophilic groups and enzymatical reactions involving transamination . It can be used for the derivatization of various targets .Molecular Structure Analysis

The molecular formula of Sulfo-Cyanine7 amine is C43H58N4O7S2 . It has a molecular weight of 807.07 . The structure of Sulfo-Cyanine7 amine is a sulfonated amino derivative of Cyanine7 NIR dye .Chemical Reactions Analysis

Sulfo-Cyanine7 amine can be used for the derivatization of various targets by the reaction with electrophilic groups, and also by enzymatical reactions involving transamination .Physical And Chemical Properties Analysis

Sulfo-Cyanine7 amine is a dark green powder . It has a molecular weight of 807.07 . It is very poorly soluble in water (0.50 mM = 40 mg/L), but good in DMF, DMSO . Its excitation/absorption maximum is at 750 nm, and its emission maximum is at 773 nm .Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed N-Cyanation

A study explored the copper-catalyzed N-cyanation of sulfoximines, highlighting the construction of the N-CN bond. This process, involving AIBN as a cyanide source, showcases a benign method for bond formation, with potential implications for sulfo-cyanine7 amine research (Teng et al., 2015).

N-Sulfonylimidates Synthesis

Research demonstrated that N-sulfonylimidates could be efficiently prepared through a three-component coupling involving sulfonyl azides, with implications for sulfo-cyanine7 amine applications. The study emphasized mild conditions and high selectivity, crucial for complex molecular structures (Yoo et al., 2006).

Anion Exchange Polymer Electrolytes

A study on guanidinium-functionalized polymer electrolytes, synthesized via activated fluorophnyl-amine reaction, highlights the relevance in anion exchange applications. This could provide insights into the stability and functionality of sulfo-cyanine7 amine in similar contexts (Kim et al., 2011).

α-Amino Nitriles Synthesis

Another study focused on the synthesis of α-amino nitriles using silica-bonded S-sulfonic acid as a catalyst, emphasizing the efficiency of this method in mild conditions. This research could be pertinent to the development of sulfo-cyanine7 amine derivatives (Niknam et al., 2010).

Sulfonated Prosthetic Group for Radiolabelling

A novel sulfonated prosthetic group, used for radiolabelling and imparting water solubility to biomolecules and cyanine fluorophores, was developed. This study demonstrates the feasibility of such approaches for sulfo-cyanine7 amine, enhancing its application in imaging and diagnostics (Priem et al., 2013).

Safety And Hazards

According to the Safety Data Sheet, Sulfo-Cyanine7 amine is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations . It does not contain any hazardous substance at more than 1% by weight . In case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought .

Eigenschaften

IUPAC Name |

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O7S2/c1-42(2)35-29-33(55(49,50)51)19-21-37(35)46(5)39(42)23-17-31-14-13-15-32(28-31)18-24-40-43(3,4)36-30-34(56(52,53)54)20-22-38(36)47(40)27-12-8-9-16-41(48)45-26-11-7-6-10-25-44/h17-24,28-30H,6-16,25-27,44H2,1-5H3,(H2-,45,48,49,50,51,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPXHFWUNXBKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo-Cyanine7 amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)

![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)